molecular formula C11H14N2O B12729800 4,4'-Dimethylaminorex, trans- CAS No. 1632031-38-9

4,4'-Dimethylaminorex, trans-

カタログ番号: B12729800
CAS番号: 1632031-38-9
分子量: 190.24 g/mol
InChIキー: NPILLHMQNMXXTL-SCZZXKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Classification and Chemical Relationship within the Aminorex Analogues

Aminorex and 4-Methylaminorex (B1203063) (4-MAR) as Precursors for Analogous Research

The scientific journey into aminorex analogues began with aminorex itself. Developed by McNeil Laboratories in 1962, aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) was initially investigated as an anorectic agent. wikipedia.orgmdpi.com It was introduced as an appetite suppressant in Europe in 1965 but was later withdrawn. wikipedia.org

Following the development of aminorex, 4-methylaminorex (4-MAR) was synthesized in 1960, also by McNeil Laboratories. wikipedia.org Chemically, 4-MAR is 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine. nih.gov It features a methyl group added to the oxazoline (B21484) ring of the aminorex structure. nih.gov Although synthesized early on, 4-MAR was never marketed as a pharmaceutical. nih.gov The research history of these initial compounds laid the chemical groundwork and provided the synthetic precedents for the exploration of further-substituted analogues. nih.govresearchgate.net

The Emergence of 4,4'-Dimethylaminorex (B145552) as a Subject of Academic Inquiry

4,4'-Dimethylaminorex (4,4'-DMAR), chemically named 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine, represents a second-generation analogue. nih.govservice.gov.uk It is structurally differentiated from 4-MAR by an additional methyl group on the para position of the phenyl ring. researchgate.net The substance first appeared on the European drug market around December 2012. nih.govservice.gov.uk The emergence of 4,4'-DMAR as a new psychoactive substance prompted significant academic and forensic investigation. nih.govresearchgate.net Researchers began to synthesize, characterize, and study its pharmacological properties to understand its mechanism of action. researchgate.neteuropa.eutus.ie This inquiry is part of a broader effort to characterize novel substances as they appear to provide a scientific basis for public health and regulatory responses. acs.orgresearchgate.net

Historical Context of Research on Oxazoline Derivatives

The oxazoline ring system is a well-established heterocyclic moiety in organic chemistry. Research into oxazoline derivatives is not limited to their psychoactive properties. They have been widely investigated for diverse applications, including as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and as monomers for polymer production. wikipedia.orgbenthamdirect.com The synthesis of oxazolines can be achieved through various routes, commonly from the reaction of acyl chlorides with 2-amino alcohols or from nitriles. wikipedia.org In the field of glycochemistry, sugar oxazoline derivatives are valuable intermediates for the synthesis of oligosaccharides and glycoproteins. glycoforum.gr.jp The broad utility and established chemistry of the oxazoline scaffold have provided a solid foundation for the specific synthesis and investigation of pharmacologically active derivatives like trans-4,4'-Dimethylaminorex. benthamdirect.comtaylorandfrancis.com

Rationale for Dedicated Academic Investigation into trans-4,4'-Dimethylaminorex

The primary rationale for the academic investigation of trans-4,4'-Dimethylaminorex stems from the need to understand the structure-activity relationships within the aminorex class and to characterize newly emerging psychoactive substances. researchgate.netresearchgate.net

Scientific inquiry has focused on several key areas:

Stereochemistry and Analytics: A significant reason for investigation is the differentiation between the cis and trans isomers of 4,4'-DMAR. Analytical studies have been published to characterize and distinguish between these stereoisomers using various techniques. europa.eu Research has shown that while seized samples have often been the cis-isomer, the trans-isomer is a subject of scientific synthesis and comparison. service.gov.ukresearchgate.net Furthermore, some analytical methods, like high-performance liquid chromatography, have been observed to potentially cause an artificial conversion from the cis to the trans isomer under certain conditions. nih.govtus.ie

Pharmacological Profiling: In vitro studies are crucial for determining the mechanism of action. Research on trans-4,4'-DMAR has revealed its activity at monoamine transporters. Studies using rat brain tissue found trans-4,4'-DMAR to be a non-selective catecholamine (dopamine and norepinephrine) releaser and a serotonin (B10506) uptake inhibitor. europa.eu Both cis and trans isomers were found to be more potent than MDMA in evoking catecholamine release. europa.eutus.ie However, a key difference was noted at the serotonin transporter (SERT), where the trans-isomer acted as an uptake blocker, while the cis-isomer was a fully efficacious releasing agent. nih.govtus.ie

Comparative Pharmacology: Understanding how trans-4,4'-DMAR compares to its parent compounds and other stimulants is a key objective. In contrast to aminorex and 4-MAR, which have weaker effects on serotonin systems, 4,4'-DMAR (specifically the cis isomer) demonstrates potent activity at the serotonin transporter, a property that is likely linked to the para-substitution on the phenyl ring. researchgate.netresearchgate.net The lack of activity at the trace amine-associated receptor 1 (TAAR1) for both 4-MAR and 4,4'-DMAR is another area of academic interest, as it differentiates them from many amphetamine-type stimulants and may enhance their monoaminergic effects. wikipedia.orgwikipedia.org

This dedicated research provides the scientific community with fundamental data on the compound's chemical and pharmacological properties, which is essential for forensic identification and for understanding the potential neurochemical effects of this class of substances. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of Selected Aminorex Analogues

Compound NameIUPAC NameChemical FormulaMolar Mass ( g/mol )
Aminorex5-Phenyl-4,5-dihydro-1,3-oxazol-2-amineC₉H₁₀N₂O162.19
4-Methylaminorex (4-MAR)4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amineC₁₀H₁₂N₂O176.22
4,4'-Dimethylaminorex (4,4'-DMAR)4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amineC₁₁H₁₄N₂O190.24

Source: Data compiled from PubChem and other chemical databases. wikipedia.orgwikipedia.orgnih.gov

Table 2: Comparative In Vitro Monoamine Transporter Activity

CompoundAction at Dopamine (B1211576) Transporter (DAT)Action at Norepinephrine (B1679862) Transporter (NET)Action at Serotonin Transporter (SERT)
cis-4,4'-DMAR Potent ReleaserPotent ReleaserPotent Releaser
trans-4,4'-DMAR ReleaserReleaserUptake Inhibitor
Aminorex ReleaserReleaserWeaker Releaser
d-Amphetamine ReleaserReleaserWeaker Releaser

Note: This table provides a simplified summary of findings from various in vitro studies, primarily in rat brain tissue. Potency and efficacy can vary between studies and experimental conditions. researchgate.neteuropa.eutus.ie

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1632031-38-9

分子式

C11H14N2O

分子量

190.24 g/mol

IUPAC名

(4R,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)/t8-,10+/m1/s1

InChIキー

NPILLHMQNMXXTL-SCZZXKLOSA-N

異性体SMILES

C[C@@H]1[C@H](OC(=N1)N)C2=CC=C(C=C2)C

正規SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C

製品の起源

United States

Stereochemistry and Isomerism of 4,4 Dimethylaminorex

Identification of Chiral Centers within the Oxazoline (B21484) Ring Structure

The oxazoline ring of 4,4'-DMAR contains two chiral centers. These stereogenic centers are located at the carbon atoms in position 4 (C4) and position 5 (C5) of the ring. regulations.govservice.gov.ukeuropa.eu The C4 carbon is bonded to a methyl group, and the C5 carbon is bonded to a 4-methylphenyl (p-tolyl) group. The existence of these two distinct chiral centers means that 4,4'-DMAR can exist as a total of four different stereoisomers. regulations.govservice.gov.ukresearchgate.net

Characterization of Diastereomeric Forms: cis- and trans-Isomers

The four stereoisomers of 4,4'-DMAR are grouped into two pairs of diastereomers. These are distinguished by the relative spatial orientation of the substituents attached to the chiral centers, C4 and C5. The diastereomeric pairs are referred to as cis and trans. service.gov.ukeuropa.euresearchgate.net

trans-Isomers : In the trans configuration, the methyl group at C4 and the 4-methylphenyl group at C5 are located on opposite faces of the oxazoline ring. nih.gov This diastereomeric pair consists of the (4S,5S) and (4R,5R) enantiomers. regulations.gov

cis-Isomers : In the cis configuration, the methyl group and the 4-methylphenyl group are situated on the same face of the oxazoline ring. This pair is composed of the (4S,5R) and (4R,5S) enantiomers. regulations.gov

The differentiation between these diastereomers is possible through analytical techniques, as they possess distinct physical properties. For instance, the free base forms of the racemic cis- and trans-isomers exhibit different melting points. researchgate.net In vitro research has also indicated that the cis- and trans-isomers have different pharmacological profiles; for example, (±)-cis-4,4′-DMAR acts as a potent releaser of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), whereas (±)-trans-4,4′-DMAR functions as a non-selective catecholamine releaser and a serotonin uptake inhibitor. unife.iteuropa.eu

Table 1: Physical Properties of 4,4'-DMAR Diastereomers
DiastereomerEnantiomeric CompositionMelting Point (Free Base)
(±)-trans-4,4'-DMAR(4S,5S) and (4R,5R)101-103°C researchgate.net
(±)-cis-4,4'-DMAR(4S,5R) and (4R,5S)136-138°C researchgate.net

Enantiomeric Configurations within the trans-Diastereomer

The trans-diastereomer of 4,4'-DMAR is a racemic mixture, denoted as (±)-trans-4,4'-DMAR, which consists of a pair of enantiomers. regulations.gov Enantiomers are non-superimposable mirror images of each other and may have distinct biological properties. regulations.gov

The (4S,5S)-enantiomer is one of the two components of the trans-racemate. regulations.gov The absolute configuration at C4 is 'S' (Sinister), and at C5 is also 'S'. This specific enantiomer, trans-(4S,5S)-4,4'-DMAR, has been mentioned in patent literature in the context of research into phospholipase A2 inhibitors. europa.eunih.gov

The (4R,5R)-enantiomer is the mirror image of the (4S,5S) form and the second component of the trans-racemate. regulations.gov Here, the absolute configuration is 'R' (Rectus) at both the C4 and C5 positions. While direct pharmacological studies on the individual enantiomers of trans-4,4'-DMAR are limited, research on the closely related compound 4-methylaminorex (B1203063) has shown that the (4R,5R)-trans-isomer was relatively ineffective compared to the (4S,5S)-trans-isomer, suggesting that stereochemistry plays a crucial role in biological activity. ncats.ioncats.io

Stereochemical Nomenclatures and Conventions in Academic Literature

The systematic naming and notation of 4,4'-DMAR stereoisomers follow established chemical conventions to avoid ambiguity.

IUPAC Name : The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine. regulations.govservice.gov.uk

Cahn-Ingold-Prelog (CIP) Convention : The absolute configuration at each chiral center (C4 and C5) is designated using the prefixes (R) or (S). regulations.gov This leads to the four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). regulations.gov

cis/trans Isomerism : This nomenclature describes the relative positions of the substituents on the oxazoline ring. service.gov.ukeuropa.eu

Racemic Mixtures : Racemates, which are equimolar mixtures of enantiomers, are often denoted with the prefix (±)- or rac-. service.gov.uklgcstandards.com

Table 2: Stereochemical Nomenclature of 4,4'-DMAR Isomers
Isomer TypeSpecific Isomer(s)Full Designation
trans-DiastereomerEnantiomer 1(4S,5S)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Enantiomer 2(4R,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
cis-DiastereomerEnantiomer 1(4S,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Enantiomer 2(4R,5S)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

Synthetic Methodologies and Stereoselective Preparation of Trans 4,4 Dimethylaminorex

Primary Synthetic Routes for Racemic trans-4,4'-Dimethylaminorex

The synthesis of racemic (±)-trans-4,4'-DMAR is primarily achieved through the cyclization of a specific precursor alcohol. regulations.govfederalregister.gov This route is a well-established method adapted from the synthesis of related aminorex compounds. ecddrepository.orgnih.gov

The foundational starting material for the synthesis of both (±)-cis and (±)-trans isomers of 4,4'-DMAR is 2-amino-1-(4-methylphenyl)propan-1-ol (B2765097), also known as 4'-methylnorephedrine. regulations.govfederalregister.govnih.gov This precursor alcohol contains the necessary carbon skeleton and functional groups that, upon reaction with a cyclizing agent, form the characteristic 2-amino-oxazoline ring structure of 4,4'-DMAR. regulations.govnih.gov The synthesis of the 4'-methylnorephedrine intermediate itself begins with 1-(4-methylphenyl)propan-1-one. nih.gov

To specifically synthesize the (±)-trans isomer of 4,4'-DMAR, potassium cyanate (B1221674) (KOCN) is the reagent of choice for the cyclization step. ecddrepository.orgnih.govnih.gov The synthesis involves refluxing a mixture of 2-amino-1-(4-methylphenyl)propan-1-ol hydrochloride and potassium cyanate in water for several hours. nih.gov Following this initial reaction, aqueous hydrochloric acid is added, and the mixture is refluxed again. nih.gov The reaction is then cooled, and a precipitate is formed by adding a saturated aqueous sodium carbonate solution. nih.gov This specific use of potassium cyanate directs the reaction to yield the (±)-trans diastereomer. nih.govnih.gov

Comparative Analysis of Synthetic Pathways for cis- and trans-Diastereomers

The stereochemical outcome of the 4,4'-DMAR synthesis is highly dependent on the choice of the cyclizing agent. federalregister.gov While starting from the same precursor, different reagents lead to the preferential formation of either the cis or trans diastereomer. nih.govnih.gov

A distinct divergence in the synthetic pathway occurs with the selection of the cyclizing agent. nih.govnih.gov As established, potassium cyanate is employed to produce (±)-trans-4,4'-DMAR from the 4'-methylnorephedrine precursor. ecddrepository.orgnih.govnih.gov

In contrast, the synthesis of the (±)-cis isomer is achieved by reacting the same 4'-methylnorephedrine precursor with cyanogen (B1215507) bromide (BrCN). nih.govnih.gov This highlights a critical principle in the stereoselective synthesis of aminorex analogs: the choice between potassium cyanate and cyanogen bromide is the primary determinant for producing the trans or cis isomer, respectively. nih.govmdma.ch

The table below summarizes the reagents and conditions leading to the different diastereomers of 4,4'-DMAR.

Target IsomerStarting MaterialPrimary ReagentKey ConditionsReference
(±)-trans-4,4'-DMAR2-Amino-1-(4-methylphenyl)propan-1-ol HClPotassium Cyanate (KOCN)1. Reflux with KOCN in water. 2. Add HCl and reflux again. nih.gov
(±)-cis-4,4'-DMAR2-Amino-1-(4-methylphenyl)propan-1-olCyanogen Bromide (BrCN)React with BrCN and anhydrous sodium acetate (B1210297) in methanol. nih.govnih.gov

The stereochemistry of the final product in aminorex synthesis is intricately linked to the stereochemistry of the starting amino alcohol and the reaction mechanism dictated by the chosen reagent. For the related compound 4-methylaminorex (B1203063) (4-MAR), the reaction of norephedrine (B3415761) (which has a (1R,2S) or (1S,2R) configuration) with cyanogen bromide results in the cis-isomer. mdma.chwikipedia.org However, reacting the same norephedrine starting material with potassium cyanate leads to the trans-isomer. nih.govmdma.chwikipedia.org Conversely, using norpseudoephedrine (B1213554) (which has a (1S,2S) or (1R,2R) configuration) as the starting material with cyanogen bromide yields the trans-isomer of 4-MAR. mdma.chwikipedia.org This demonstrates that the potassium cyanate route can invert the expected stereochemical outcome compared to the cyanogen bromide route. mdma.ch This principle is applied to the synthesis of 4,4'-DMAR, where 4'-methylnorephedrine is used to produce either the cis or trans isomer depending on the cyclizing agent. nih.gov

Advanced Synthetic Strategies for Enantiopure trans-4,4'-Dimethylaminorex

While racemic syntheses are common, strategies for producing specific, enantiopure isomers of aminorex derivatives have been explored, driven by the fact that different enantiomers can exhibit varied biological potencies. bbgate.combbgate.comncats.io For 4-methylaminorex, the trans-(4S,5S) enantiomer is considered the most potent. bbgate.combbgate.comncats.io

A directed synthesis toward a specific enantiomer, such as trans-(4S,5S)-4,4'-DMAR, would necessitate the use of enantiopure starting materials and stereospecific reactions. bbgate.combbgate.com One proposed strategy for the related 4-MAR involves starting with an enantiopure propenyl benzene (B151609) epoxide, which can be obtained through methods like the Jacobsen epoxidation. bbgate.combbgate.com The reaction of this epoxide would lead to the desired single isomer of the final aminorex product. bbgate.combbgate.com Although detailed procedures for the enantiopure synthesis of trans-4,4'-DMAR are not widely published in academic literature, the (4S,5S)-trans-4,4'-DMAR enantiomer has been mentioned in patents concerning the preparation of phospholipase A2 inhibitors, which implies that such enantioselective synthetic routes have been developed. europa.eu The complexity of these methods, however, makes the appearance of enantiopure forms on illicit markets less likely compared to the racemic mixtures. europa.eu

Analytical Confirmation of Stereoisomeric Purity in Synthesized Batches

The rigorous analytical confirmation of stereoisomeric purity is a critical step in the characterization of synthesized batches of trans-4,4'-Dimethylaminorex. Due to the presence of two chiral centers at the C-4 and C-5 positions of the oxazoline (B21484) ring, 4,4'-Dimethylaminorex (B145552) can exist as two diastereomeric racemates: (±)-cis and (±)-trans. Each of these racemates is a mixture of two enantiomers. europa.euresearchgate.net Differentiating between these stereoisomers is essential, as they can exhibit different biological properties. europa.eunih.gov A suite of analytical techniques is employed to ensure the correct isomeric form has been synthesized and to determine its purity. The differentiation between the (±)-cis and (±)-trans forms has been described as straightforward through various analytical methods. nih.govdrugsandalcohol.ie

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between the cis and trans diastereomers of 4,4'-Dimethylaminorex. nih.gov Proton (¹H) and Carbon-13 (¹³C) NMR spectra exhibit distinct chemical shifts for the protons and carbons at and near the chiral centers (C-4 and C-5). nih.gov For instance, in the ¹H NMR spectrum, the chemical shifts of the methyl group at C-4 (4-CH₃), the proton at C-4 (H-4), and the proton at C-5 (H-5) are different for the cis and trans isomers. nih.gov In the ¹³C NMR spectrum, a noticeable downfield shift is observed for both C-4 and C-5 in the trans isomer compared to the cis isomer. nih.gov This trend is consistent with data reported for the related compound, 4-methylaminorex. nih.gov

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-4,4'-Dimethylaminorex

Atom cis-Isomer (CDCl₃) trans-Isomer
¹H NMR
H-5 5.74 (d, J = 8.7 Hz) Downfield shift relative to cis
H-4 4.41 (dq, J = 8.7, 6.8 Hz) Upfield shift relative to cis (multiplet centered at 3.4 ppm for dimethylaminorex) oup.com
4-CH₃ 0.84 (d, J = 6.8 Hz) Shifted relative to cis
¹³C NMR
C-5 85.59 90.25
C-4 59.50 63.71

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in separating the stereoisomers. Reversed-phase HPLC has been successfully used to separate cis- and trans-dimethylaminorex, with the cis-isomer typically showing a higher capacity factor. oup.com For enantiomeric separation, chiral HPLC columns are necessary. nih.gov For instance, a Lux i-Amylose-1 column has been noted for the chiral separation of related 4-methylaminorex derivatives. nih.gov The application of such chiral methods can confirm if a synthesized batch is a racemic mixture of the trans diastereomer. nih.gov

Mass Spectrometry (MS), often coupled with a chromatographic separation method (LC-MS or GC-MS), is used for the definitive identification and confirmation of 4,4'-Dimethylaminorex. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition of the molecule with high accuracy. nih.gov While the electron ionization (EI) mass spectra of the cis and trans isomers are typically identical, tandem mass spectrometry (MS/MS) can provide characteristic fragmentation patterns. europa.euljmu.ac.uk Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 191 is subjected to collision-induced dissociation to produce a series of product ions. ljmu.ac.uk

Table 2: Key Mass Spectrometry Data for 4,4'-Dimethylaminorex

Technique Ion/Fragment (m/z) Description
ESI-MS/MS 191 Protonated molecule [M+H]⁺
ESI-MS/MS 148 Prominent product ion
ESI-MS/MS 131 Prominent product ion
ESI-MS/MS 91 Product ion
ESI-MS/MS 56 Product ion

Data sourced from Brandt et al. (2014) nih.gov and the European Monitoring Centre for Drugs and Drug Addiction (2014) ljmu.ac.uk.

In practice, a combination of these analytical methods is used to provide a comprehensive characterization of synthesized batches of trans-4,4'-Dimethylaminorex. NMR spectroscopy confirms the diastereomeric identity (trans vs. cis), chiral chromatography establishes the enantiomeric composition (racemic or enantiopure), and mass spectrometry confirms the molecular weight and structure, thus ensuring the stereoisomeric purity of the final product. nih.govnih.govljmu.ac.uk

Pharmacological Characterization and Mechanisms of Action of Trans 4,4 Dimethylaminorex

Monoamine Transporter Interactions

Research utilizing rat brain synaptosomes has demonstrated that trans-4,4'-DMAR interacts significantly with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). europa.eu However, its mode of action differs notably at the serotonin transporter compared to the catecholamine transporters. europa.eunih.govtus.ie This gives trans-4,4'-DMAR a unique pharmacological signature as a non-selective catecholamine releaser combined with serotonin uptake inhibition. europa.eu

trans-4,4'-Dimethylaminorex acts as a fully efficacious substrate-type releasing agent at the dopamine transporter (DAT). europa.eu This means it is actively transported into the presynaptic neuron by DAT and triggers the reverse transport, or efflux, of dopamine from the neuron into the synaptic cleft. Studies have shown that while it is a potent dopamine releaser, it is slightly less potent than its cis-isomer, cis-4,4'-DMAR. europa.eu In one study, both isomers of 4,4'-DMAR were found to be approximately 4- to 10-fold more potent than (+)-MDMA in causing dopamine release. regulations.gov

Similar to its action at the dopamine transporter, trans-4,4'-DMAR is also a fully efficacious releasing agent at the norepinephrine transporter (NET). europa.eu It effectively induces the release of norepinephrine from presynaptic terminals. As with its activity at DAT, it is reported to be slightly less potent than its cis-counterpart in evoking norepinephrine release. europa.eu Despite this, both isomers of 4,4'-DMAR have been shown to be more potent catecholamine releasers than (+)-MDMA. europa.eu

The interaction of trans-4,4'-DMAR with the serotonin transporter (SERT) represents a key departure from its action at DAT and NET, and a significant point of difference from its cis-isomer.

In stark contrast to its function as a releasing agent at catecholamine transporters, trans-4,4'-DMAR acts as a fully efficacious uptake blocker at the serotonin transporter (SERT). europa.eunih.govtus.ie This means that instead of promoting serotonin release, it binds to SERT and inhibits the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of serotonin. This hybrid profile distinguishes it as a catecholamine releaser with potent serotonin uptake inhibitory properties. europa.eu

The difference in activity at SERT between the cis and trans isomers of 4,4'-DMAR is profound. While trans-4,4'-DMAR is an uptake inhibitor, (±)-cis-4,4'-DMAR is a potent and efficacious substrate-type releaser of serotonin, with a potency at SERT that rivals its activity at DAT and NET. europa.eunih.govnih.gov Studies on rat brain synaptosomes show that (±)-cis-4,4'-DMAR has much more potent actions at SERT compared to other stimulants like d-amphetamine and aminorex, whose activity at SERT is significantly weaker. nih.goveuropa.eu For instance, the DAT/SERT selectivity ratio for d-amphetamine is approximately 473, indicating high selectivity for the dopamine transporter, whereas for (±)-cis-4,4'-DMAR, this ratio is only 2, signifying a lack of selectivity between these transporters. nih.govljmu.ac.uk The action of trans-4,4'-DMAR as a SERT blocker is a critical distinguishing feature among these related compounds. europa.eunih.gov

Quantitative data from in vitro monoamine transporter release assays highlight the distinct profiles of trans-4,4'-DMAR and its cis-isomer. The potency is typically expressed as the half-maximal effective concentration (EC₅₀), with lower values indicating greater potency.

Monoamine Release Potency (EC₅₀, nM) in Rat Brain Synaptosomes
CompoundDAT Release (EC₅₀)NET Release (EC₅₀)SERT Activity (EC₅₀)SERT Mechanism
trans-4,4'-DMAR24.431.659.9Uptake Inhibitor
cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8Releaser
d-Amphetamine5.5 ± 0.58.2 ± 1.62602 ± 494Releaser
Aminorex9.1 ± 0.915.1 ± 3.5414 ± 78Releaser
(+)-MDMA14398.385.0Releaser

Data sourced from studies on rat brain synaptosomes. europa.eueuropa.eu

Monoamine Transporter Selectivity Ratios
CompoundDAT/SERT Ratio
cis-4,4'-DMAR2
d-Amphetamine473
Aminorex45
cis-4-MAR31

The DAT/SERT ratio is calculated by (EC₅₀ at DAT)⁻¹ / (EC₅₀ at SERT)⁻¹. A higher value indicates greater DAT selectivity. europa.eunih.gov

Quantitative Comparisons of Potency at DAT, NET, and SERT

Relative Potency to cis-4,4'-Dimethylaminorex

In vitro studies using rat brain synaptosomes have demonstrated differences in the potency of the cis and trans isomers of 4,4'-DMAR as monoamine releasers. The cis isomer is generally more potent than the trans isomer in releasing dopamine and norepinephrine. regulations.gov Specifically, cis-4,4'-DMAR is reported to be 2- to 3-fold more potent than trans-4,4'-DMAR at releasing these catecholamines. regulations.gov

However, the activity at the serotonin transporter (SERT) shows a different pattern. While cis-4,4'-DMAR acts as a potent serotonin releaser, trans-4,4'-DMAR functions as a fully efficacious serotonin uptake blocker. nih.govresearchgate.net This suggests a significant difference in the mechanism of action at the serotonin transporter between the two isomers.

Table 1: Comparative Monoamine Release of cis- and trans-4,4'-DMAR Isomers

Compound Dopamine (DA) Release EC50 (nM) Norepinephrine (NE) Release EC50 (nM) Serotonin (5-HT) Release EC50 (nM)
cis-4,4'-DMAR 10.9 11.8 17.7
trans-4,4'-DMAR 24.4 31.6 59.9 (uptake inhibition)

EC50 (half-maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency. (Data sourced from in vitro studies on rat brain synaptosomes) europa.eu

Comparative Potency to d-Amphetamine, Aminorex, and MDMA

When compared to other well-known stimulants, trans-4,4'-DMAR demonstrates significant potency. In vitro assays have shown that both cis and trans isomers of 4,4'-DMAR are more potent than (S)-(+)-MDMA in eliciting catecholamine release. europa.eu Furthermore, both isomers are approximately 4- to 10-fold more potent than (+)-MDMA in causing the release of dopamine, norepinephrine, and serotonin. regulations.gov

The potency of cis-4,4'-DMAR at the dopamine and norepinephrine transporters is comparable to that of d-amphetamine and aminorex. europa.eu However, cis-4,4'-DMAR displays significantly more potent effects at the serotonin transporter compared to d-amphetamine, aminorex, and cis-4-methylaminorex. europa.eu

Table 2: Comparative Potency of trans-4,4'-DMAR and Other Stimulants

Compound Dopamine (DA) Release EC50 (nM) Norepinephrine (NE) Release EC50 (nM) Serotonin (5-HT) Release EC50 (nM)
trans-4,4'-DMAR 24.4 31.6 59.9 (uptake inhibition)
d-Amphetamine 5.5 8.2 2602
Aminorex 9.1 15.1 414
(+)-MDMA 143 98.3 85.0

EC50 values are from in vitro studies using rat brain synaptosomes. europa.eu

Vesicular Monoamine Transporter 2 (VMAT2) Interactions

Potential for VMAT2 Inhibition by trans-4,4'-Dimethylaminorex

Research indicates that 4,4'-DMAR interacts with the vesicular monoamine transporter 2 (VMAT2). wikipedia.org Specifically, (±)-cis-4,4'-DMAR has been shown to inhibit both rat and human isoforms of VMAT2 with a potency similar to that of MDMA. researchgate.netnih.gov VMAT2 inhibitors work by depleting neuroactive peptides, such as dopamine, in nerve terminals. nih.gov While direct studies on the trans-isomer's VMAT2 activity are less common, the known interaction of the cis-isomer suggests that VMAT2 is a relevant target for this class of compounds.

Receptor Binding Profiles and Affinities

Low Affinity Interactions with Serotonergic Receptors (e.g., 5-HT2A, 5-HT2C)

Studies have shown that 4,4'-DMAR generally has a low affinity for various monoamine receptors. ljmu.ac.uknih.gov Specifically, it exhibits weak interactions with the serotonin 5-HT2A and 5-HT2C receptors. researchgate.netwikipedia.org The binding affinities (Ki values) for these receptors are in the low micromolar range, indicating that high concentrations of the compound would be needed to occupy these receptors. mdpi.com For instance, the Ki values for 5-HT2A and 5-HT2C receptors have been reported to be approximately 8.9 μM and 11.0 μM, respectively. mdpi.com It appears to be inactive at the 5-HT2B receptor. wikipedia.org This low affinity for serotonergic receptors suggests that the primary mechanism of action of trans-4,4'-DMAR is not direct receptor agonism but rather its effects on monoamine transporters and VMAT2.

Assessment of Adrenergic Receptor Interactions (e.g., α2A)

Studies investigating the direct interaction of trans-4,4'-Dimethylaminorex with adrenergic receptors have indicated a general lack of significant binding affinity. Research by Rickli et al. (2019) examined the binding profile of 4,4'-DMAR across a variety of monoamine receptors and found that its affinity was negligible, with inhibition constant (Ki) values greater than 2 μM. nih.gov This suggests a weak potential for direct interaction with these receptors, including the α2A adrenergic subtype.

Further supporting this finding, related research has described the interactions of structurally similar compounds. For instance, minor interactions with the α2A adrenergic receptor have been noted for the parent compound, 4-methylaminorex (B1203063) (4-MAR). nih.gov In the context of 4,4'-DMAR itself, studies have reported low affinity for other receptor types, such as the serotonin 5-HT2A and 5-HT2C receptors. nih.gov While a specific Ki value for trans-4,4'-DMAR at the α2A adrenergic receptor is not prominently available in the literature, the collective evidence points towards a pharmacological profile where direct, high-affinity binding to this receptor is not a primary mechanism of its action.

CompoundReceptorBinding Affinity (Ki)Reference
4,4'-Dimethylaminorex (B145552)Monoamine Receptors (including Adrenergic)>2 µM nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Modulatory Status

In contrast to many other monoamine releasing agents, such as amphetamine and MDMA, which exhibit activity at the Trace Amine-Associated Receptor 1 (TAAR1), trans-4,4'-Dimethylaminorex has been consistently shown to be inactive at this receptor. ljmu.ac.ukwikipedia.orgwikipedia.org Specifically, research has demonstrated that 4,4'-DMAR does not act as an agonist at mouse and rat TAAR1. ljmu.ac.ukwikipedia.org

TAAR1 is understood to function, in part, as a regulatory mechanism for monoamine transporters, and its activation can lead to an auto-inhibitory effect on monoamine release. ljmu.ac.uk The lack of agonistic activity of trans-4,4'-DMAR at TAAR1 is therefore a significant pharmacological characteristic. ljmu.ac.uk This absence of TAAR1 engagement implies that the compound may not trigger the same feedback mechanisms that can constrain the monoaminergic effects of other stimulants. ljmu.ac.uk It has been posited that this lack of an auto-inhibitory pathway could contribute to the distinct pharmacological profile of 4,4'-DMAR. iiab.me

While a specific functional assay value, such as an EC50, to quantify this inactivity is not extensively reported, the consensus in the scientific literature, based on multiple independent studies, is that trans-4,4'-Dimethylaminorex does not modulate TAAR1.

CompoundReceptorActivitySpeciesReference
4,4'-DimethylaminorexTAAR1InactiveMouse, Rat ljmu.ac.ukwikipedia.org

Neurobiological Research on Trans 4,4 Dimethylaminorex

Modulation of Neurotransmitter Systems in Central Nervous System Models

Research into the neurobiological activity of trans-4,4'-Dimethylaminorex (trans-4,4'-DMAR) has focused on its interaction with monoamine transporters, which are responsible for regulating the extracellular levels of key neurotransmitters. Studies utilizing in vitro models, such as rat brain synaptosomes, have elucidated the compound's effects on the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. These investigations reveal that trans-4,4'-DMAR is a potent and active substance at these transporters, though its mechanism of action varies, particularly at the serotonin transporter.

Impact on Extracellular Dopamine Dynamics

trans-4,4'-Dimethylaminorex has been identified as a potent, substrate-type releaser at the dopamine transporter (DAT). nih.govatu.ieresearchgate.net This mechanism involves the compound being transported into the presynaptic neuron by DAT, which leads to a reversal of the transporter's normal function. Instead of taking dopamine up from the synaptic cleft, the transporter begins to move dopamine out of the neuron, thereby increasing its extracellular concentration. In vitro assays have determined its half-maximal effective concentration (EC₅₀), a measure of potency, for dopamine release to be 24.4 nM. wikipedia.org This indicates a high potency for inducing dopamine release. nih.govatu.ieresearchgate.net

Impact on Extracellular Norepinephrine Dynamics

Similar to its effect on the dopamine system, trans-4,4'-DMAR functions as an efficacious substrate-type releaser at the norepinephrine transporter (NET). nih.govatu.ieresearchgate.net This action also contributes to an increase in the extracellular concentration of norepinephrine. The potency of trans-4,4'-DMAR at NET has been quantified with an EC₅₀ value of 31.6 nM. wikipedia.org This demonstrates that the compound is a powerful releasing agent for both dopamine and norepinephrine. nih.govatu.ieresearchgate.net

Impact on Extracellular Serotonin Dynamics

The interaction of trans-4,4'-DMAR with the serotonin transporter (SERT) is distinct from its effects on DAT and NET. nih.govatu.ieresearchgate.net Instead of acting as a substrate-type releaser, research has demonstrated that the trans-isomer functions as a fully efficacious uptake blocker at SERT. nih.govatu.ieresearchgate.net This means it inhibits the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron by binding to the transporter without being transported itself. This blockage leads to an accumulation of serotonin in the synapse. This mechanistic difference highlights a significant divergence in how trans-4,4'-DMAR modulates different neurotransmitter systems. nih.govatu.ieresearchgate.net

Stereoselective Neurobiological Effects of trans-4,4'-Dimethylaminorex

The stereochemistry of 4,4'-Dimethylaminorex (B145552), referring to the spatial arrangement of its atoms, plays a critical role in its neurobiological effects. The compound exists as two diastereomers: cis and trans. The relative orientation of the methyl group at the C4 position and the p-tolyl group at the C5 position of the oxazoline (B21484) ring determines whether the isomer is cis or trans, and this configuration profoundly influences its interaction with monoamine transporters, especially SERT. researchgate.netnih.gov

Differential Effects of trans- vs. cis-Isomers on Monoamine Levels and Release

Both the trans- and cis-isomers of 4,4'-DMAR are potent monoamine transporter ligands, but their functional profiles are not identical. nih.govatu.ieresearchgate.net Both isomers act as powerful substrate-type releasers at the dopamine and norepinephrine transporters. nih.govatu.ienih.gov However, their actions at the serotonin transporter are fundamentally different. The cis-isomer is a potent and efficacious serotonin releasing agent. nih.govatu.ienih.gov In contrast, the trans-isomer acts as a potent serotonin uptake inhibitor. nih.govatu.ieresearchgate.net This stereoselective difference in mechanism at SERT is a defining feature of the neuropharmacology of the 4,4'-DMAR isomers.

Comparative Potency (EC₅₀ nM) of 4,4'-DMAR Isomers at Monoamine Transporters
CompoundDopamine Release (DAT)Norepinephrine Release (NET)Serotonin Activity (SERT)Mechanism at SERT
(±)-cis-4,4'-DMAR8.626.918.5Releaser nih.gov
(±)-trans-4,4'-DMAR24.431.659.9Uptake Blocker nih.govatu.ieresearchgate.netwikipedia.org

Influence of Stereochemical Configuration on Neurotransmitter Flux

The stereochemical configuration is the determinant factor for the divergent effects of the 4,4'-DMAR isomers on serotonin flux. The cis-configuration allows the molecule to act as a substrate for SERT, leading to transporter-mediated reverse transport, or efflux, of serotonin. nih.gov Conversely, the spatial arrangement of the trans-isomer results in it binding to SERT but not being effectively transported; it instead occupies the transporter, thereby functioning as a reuptake inhibitor. nih.govatu.ieresearchgate.net This functional switch from a releasing agent (cis) to an uptake blocker (trans) based solely on stereochemistry illustrates a profound structure-activity relationship. This distinction is critical for understanding the neurobiological profile of each isomer and its ultimate impact on central nervous system monoamine dynamics.

Investigating Specific Brain Regions Implicated in Monoaminergic Pathways

The neurobiological effects of the chemical compound trans-4,4'-Dimethylaminorex are primarily understood through its interaction with monoamine transporters in the brain. Monoaminergic systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are critical for regulating mood, arousal, and motivation. Key brain regions densely innervated by these systems include the prefrontal cortex, nucleus accumbens, and striatum, which are collectively involved in reward, decision-making, and motor control. Research into trans-4,4'-Dimethylaminorex has focused on its activity at the transporters responsible for clearing these neurotransmitters from the synaptic cleft: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

In vitro studies using rat brain synaptosomes have been instrumental in characterizing the pharmacological profile of trans-4,4'-Dimethylaminorex. These experiments measure the ability of a compound to either block the reuptake of monoamines or to induce their release from neurons. Research has revealed a distinct mechanism of action for trans-4,4'-Dimethylaminorex compared to its cis-isomer. It functions as an efficacious substrate-type releaser at both the dopamine and norepinephrine transporters. This means it is transported into the neuron and triggers the reverse transport of DA and NE into the synapse.

Conversely, its action at the serotonin transporter is markedly different. Instead of causing serotonin release, trans-4,4'-Dimethylaminorex acts as a fully efficacious uptake blocker at SERT. This dual activity—promoting the release of dopamine and norepinephrine while simultaneously inhibiting the reuptake of serotonin—differentiates it from many other psychostimulants.

The potency of trans-4,4'-Dimethylaminorex at these monoamine transporters has been quantified by determining its half-maximal effective concentration (EC₅₀) for release and its half-maximal inhibitory concentration (IC₅₀) for uptake inhibition. Studies comparing it to other aminorex analogues show its high potency at all three monoamine transporters. The compound is more potent than the reference agent MDMA as a releaser at DAT and NET.

While in vitro studies provide a detailed understanding of the compound's molecular targets, in vivo research is necessary to observe its effects on neurotransmitter levels within specific brain regions directly. Methodologies such as in vivo microdialysis allow for the collection of extracellular fluid from targeted brain areas, like the nucleus accumbens, to measure real-time changes in dopamine and serotonin concentrations following administration of a substance. Although specific microdialysis studies on the trans-isomer of 4,4'-Dimethylaminorex are not widely available, research on the stereoisomers of the related compound 4-methylaminorex (B1203063) has demonstrated that such methods can reveal a clear rank order of potency for elevating dopamine and serotonin levels in the nucleus accumbens. Such investigations would be crucial to fully elucidate how the unique releasing and uptake-inhibiting profile of trans-4,4'-Dimethylaminorex translates to dynamic neurochemical changes in brain regions central to the monoaminergic pathways.

The following table summarizes the in vitro potency of trans-4,4'-Dimethylaminorex at the monoamine transporters in rat brain tissue.

Monoamine TransporterActionPotency (EC₅₀/IC₅₀ in nM)
Dopamine Transporter (DAT)Releasing Agent31.6
Norepinephrine Transporter (NET)Releasing Agent24.4
Serotonin Transporter (SERT)Uptake Blocker59.9

Data sourced from studies on rat brain synaptosomes. The value for SERT reflects its potency in releasing serotonin, though its primary mechanism is described as uptake blockade.

Metabolism of Trans 4,4 Dimethylaminorex

Phase I Metabolic Pathways of trans-4,4'-Dimethylaminorex

Phase I metabolism generally involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. sigmaaldrich.com These reactions aim to increase the polarity of a compound, preparing it for Phase II conjugation or direct excretion.

Investigations into the metabolic profile of 4,4'-Dimethylaminorex (B145552) have consistently demonstrated a notable absence of metabolic products for the trans-isomer. proquest.commdpi.com Both in vitro studies, utilizing human liver microsomes and recombinant cytochrome P450 isoforms, and in vivo studies in mice have failed to identify any Phase I or Phase II metabolites of (±)trans-4,4'-DMAR. proquest.comunife.itresearchgate.net In contrast, the cis-isomer is readily metabolized under the same conditions. unife.itresearchgate.net This suggests that the trans-isomer is resistant to the common metabolic pathways that biotransform its cis-counterpart. proquest.com

While the trans-isomer of 4,4'-Dimethylaminorex does not appear to be metabolized, its cis-isomer undergoes several Phase I metabolic reactions. unife.itresearchgate.net Five metabolic products have been isolated for the cis-isomer, resulting from hydrolysis, carboxylation, hydroxylation, and carbonylation. unife.itresearchgate.net The primary metabolites identified in mice urine are carboxylated and mono-hydroxylated products. mdpi.com The cytochrome P450 isoenzyme CYP2D6 has been identified as the principal enzyme involved in the metabolism of the cis-isomer. unife.itresearchgate.net The observation of these metabolic pathways for the cis-isomer highlights the stereoselective nature of 4,4'-Dimethylaminorex metabolism, as these transformations are not observed for the trans-isomer.

Table 1: Comparison of Phase I Metabolic Pathways for cis- and trans-4,4'-Dimethylaminorex

Metabolic Reactioncis-4,4'-Dimethylaminorextrans-4,4'-Dimethylaminorex
HydrolysisObserved unife.itresearchgate.netNot Reported proquest.comunife.itresearchgate.net
CarboxylationObserved unife.itresearchgate.netNot Reported proquest.comunife.itresearchgate.net
HydroxylationObserved unife.itresearchgate.netNot Reported proquest.comunife.itresearchgate.net
CarbonylationObserved unife.itresearchgate.netNot Reported proquest.comunife.itresearchgate.net

Stereoselectivity in the Metabolic Biotransformation of 4,4'-Dimethylaminorex Isomers

Stereoselectivity in drug metabolism refers to the preferential handling of one stereoisomer over another by metabolic enzymes. This can result in significant differences in the pharmacokinetic and pharmacodynamic properties of the isomers.

The metabolic disposition of 4,4'-Dimethylaminorex is highly stereoselective. proquest.com Studies have clearly shown that while the cis-isomer is metabolized and its metabolites are excreted in mouse urine, the trans-isomer is not. proquest.com This stark difference in metabolic fate suggests that the enzymes responsible for the biotransformation of the cis-isomer are unable to bind or effectively process the trans-isomer.

The co-administration of the trans-isomer with the cis-isomer in mice has been shown to reduce the metabolism of the cis-form. mdpi.comnih.gov This led to an increased amount of the unmetabolized cis-isomer in the urine, suggesting that the trans-isomer may act as an inhibitor of the metabolic pathways that process the cis-isomer. mdpi.comnih.gov This interaction further underscores the significant role of stereochemistry in the biotransformation of 4,4'-Dimethylaminorex.

Role of Cytochrome P450 Isoforms (e.g., CYP2D6) in cis-Isomer Metabolism and Implications for trans-Isomer

The metabolism of the cis-isomer of 4,4'-Dimethylaminorex has been investigated, revealing the involvement of specific cytochrome P450 (CYP) isoforms. Studies have identified CYP2D6 as the primary isoenzyme responsible for the metabolic transformation of the cis-isomer researchgate.netunife.it. The metabolic reactions for the cis-isomer are comprehensive, including hydrolysis, carboxylation, hydroxylation, and carbonylation, leading to the formation of five distinct metabolic products researchgate.netunife.it.

Given the finding that the trans-isomer of 4,4'-Dimethylaminorex does not appear to be metabolized, the direct implication is that CYP2D6 and other cytochrome P450 isoforms are not significantly involved in its biotransformation proquest.com. This lack of metabolic activity for the trans-isomer underscores the high degree of stereoselectivity of the metabolic enzymes.

Methodologies for Metabolic Profiling Studies

The characterization of the metabolic profile of 4,4'-Dimethylaminorex has been accomplished through a combination of in vitro and in vivo models researchgate.netunife.it. These methodologies are crucial for elucidating the metabolic pathways and identifying the enzymes involved.

In Vitro Models: Pooled Human Liver Microsomes, Recombinant CYP Isoforms

To investigate the metabolism in a controlled laboratory setting, in vitro models are employed. For the study of 4,4'-Dimethylaminorex, researchers have utilized pooled human liver microsomes and recombinant cytochrome P450 isoforms researchgate.netunife.it.

Pooled Human Liver Microsomes (HLMs): HLMs contain a mixture of drug-metabolizing enzymes from multiple donors and are a standard tool for studying the metabolic stability and pathways of new chemical entities. Their use allows for the identification of metabolites formed by the collective action of hepatic enzymes.

Recombinant CYP Isoforms: To pinpoint the specific enzymes responsible for metabolism, individual human CYP isoforms expressed in a cellular system are used. This approach was instrumental in identifying CYP2D6 as the principal enzyme in the metabolism of cis-4,4'-Dimethylaminorex researchgate.netunife.it.

These in vitro systems provide a foundational understanding of a compound's metabolic fate and potential for drug-drug interactions.

In Vivo Animal Models for Metabolic Characterization (e.g., Murine Studies)

To understand how a compound is metabolized within a living organism, in vivo studies are essential. For 4,4'-Dimethylaminorex, metabolic investigations have been performed on male ICR (CD-1®) mice researchgate.netunife.it. Animal models allow for the examination of the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion of the parent drug and its metabolites proquest.com. It was through such in vivo murine studies that the critical discovery of the stereoselective metabolism of 4,4'-Dimethylaminorex was made, revealing that the trans-isomer is not metabolized while the cis-isomer is proquest.com.

Analytical Chemistry and Advanced Detection Methods for Trans 4,4 Dimethylaminorex

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of trans-4,4'-DMAR, particularly for assigning its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers of 4,4'-DMAR. nih.govmdma.ch The relative orientation of the methyl group at the C4 position and the tolyl group at the C5 position results in distinct chemical shifts in both ¹H and ¹³C NMR spectra. mdma.chmdma.ch

In the ¹H-NMR spectrum, the most significant difference is observed for the 4-methyl group protons. For the trans isomer, this signal appears at a chemical shift (δ) of approximately 1.33 ppm. In contrast, for the cis isomer, the methyl group is shielded by the aromatic ring, causing a pronounced upfield shift to around 0.73 ppm. mdma.ch Similarly, the proton at C5 (H5) is shifted to a lower field in the cis isomer compared to the trans isomer. mdma.ch

In the ¹³C-NMR spectrum, steric interactions in the cis isomer cause the signals for C4, C5, the methyl carbon, and the aromatic C1' to shift upfield by approximately 3-5 ppm compared to the corresponding signals for the trans isomer. mdma.ch By comparing the observed chemical shifts with established data for 4-methylaminorex (B1203063) and its analogs, the trans configuration can be unambiguously assigned. nih.govmdma.ch

Table 3: Key Distinguishing NMR Chemical Shifts (δ in ppm) for cis vs. trans Isomers of 4-Methylaminorex

Nucleus trans-Isomer cis-Isomer Key Difference
¹H-NMR
4-CH₃ ~1.33 ~0.73 Shielding by phenyl ring in cis isomer causes significant upfield shift.
H₅ Lower Field Higher Field
¹³C-NMR
C₄ Lower Field Higher Field Steric interactions in cis isomer cause upfield shift.
C₅ Lower Field Higher Field Steric interactions in cis isomer cause upfield shift.

Data compiled from references mdma.chmdma.ch. Note: Values are for the parent compound 4-methylaminorex but are indicative for 4,4'-DMAR.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which are used to determine the elemental formula of a compound. nih.govresearchgate.net For trans-4,4'-DMAR, HR-ESI-MS in positive ion mode would be used to measure the exact mass of the protonated molecule, [C₁₁H₁₅N₂O]⁺. The theoretical exact mass is 191.1184. An experimentally measured mass within a narrow tolerance (typically ±5 ppm) of this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other substances with the same nominal mass. nih.gov This technique is particularly valuable for identifying novel psychoactive substances and confirming the identity of synthesized standards. nih.govnih.gov

Infrared (IR) Spectroscopy

Studies on the stereoisomers of 4-methylaminorex reveal distinct, albeit similar, IR spectra for the cis and trans diastereomers. mdma.ch For the trans-4-methylaminorex free base, the spectrum is characterized by several principal absorption bands. These include a sharp amine stretch (νN-H) observed as a singlet around 3450 cm⁻¹, a strong imine stretch (νC=N) at a relatively high frequency of 1700 cm⁻¹, and monosubstituted phenyl ring stretching bands (νC-C) at approximately 1500 cm⁻¹ and 1600 cm⁻¹. mdma.ch Another study specifically identifies a strong, narrow band at 3442 cm⁻¹ corresponding to the NH₂ vibration in trans-4-methylaminorex, which differs slightly from the 3423 cm⁻¹ band observed for the cis isomer. mdma.ch

Given the structural similarity between trans-4-methylaminorex and trans-4,4'-Dimethylaminorex—differing only by a methyl group on the phenyl ring—it is anticipated that the IR spectrum of trans-4,4'-DMAR would exhibit absorptions in similar regions. The key functional groups (the oxazoline (B21484) ring, the amino group, and the substituted phenyl ring) are conserved. The primary differences would likely appear in the fingerprint region (below 1500 cm⁻¹) and in bands associated with the aromatic ring, which would show patterns characteristic of para-disubstitution rather than monosubstitution.

Table 1: Principal Infrared Absorption Bands for the Analogous Compound trans-4-methylaminorex This data is for a structurally related compound and is presented for illustrative purposes.

Functional GroupAbsorption TypeWavenumber (cm⁻¹)Reference
AmineN-H Stretch~3450 mdma.ch
AmineNH₂ Vibration3442 mdma.ch
ImineC=N Stretch~1700 mdma.ch
Aromatic RingC-C Stretch~1600 mdma.ch
Aromatic RingC-C Stretch~1500 mdma.ch

Methodological Approaches for Stereoisomer Differentiation and Purity Assessment

The molecule 4,4'-Dimethylaminorex (B145552) possesses two chiral centers, giving rise to four possible stereoisomers: a pair of cis enantiomers ((4R,5S) and (4S,5R)) and a pair of trans enantiomers ((4R,5R) and (4S,5S)). Differentiating these isomers is crucial for both forensic identification and pharmacological studies. Analytical characterization has shown that the differentiation between the (±)-cis and (±)-trans racemates is generally straightforward. nih.govdrugsandalcohol.ie

Diastereomer (cis/trans) Separation: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are effective for separating the diastereomeric pairs.

Gas Chromatography-Mass Spectrometry (GC-MS): Capillary GC can resolve the cis and trans diastereomers of related aminorex compounds. Typically, the more symmetrical and less polar trans isomers elute before the cis isomers. mdma.ch This principle is applicable to 4,4'-DMAR, allowing for their differentiation based on retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have also been successfully used to separate the cis and trans racemates of 4,4'-DMAR. nih.gov

Enantiomer (e.g., (4R,5R)- vs. (4S,5S)-) Separation and Purity Assessment: Separating the enantiomers within the trans racemate requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. While specific methods for trans-4,4'-DMAR are not widely published, methods developed for its halogenated analogues provide a clear and directly applicable approach.

A validated chiral HPLC-UV method for separating the trans-enantiomers of 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR) demonstrates the feasibility and provides a methodological template. mdpi.com This research confirmed that the analyzed samples were racemic mixtures of the trans diastereomer. mdpi.com The separation was achieved using a polysaccharide-based CSP, which is a common and effective choice for resolving enantiomers of pharmaceutical and psychoactive compounds. mdpi.com

The key parameters of this analogous method, which would be the starting point for developing a method for trans-4,4'-DMAR, are detailed below.

Table 2: Example Chiral HPLC Method for Separation of trans-4-Methylaminorex Analogue Enantiomers

ParameterCondition
Column Lux i-Amylose-1, 250 × 4.6 mm (5 µm)
Mobile Phase n-hexane:isopropanol:diethylamine (90:10:0.1)
Flow Rate 2.0 mL/min
Column Temperature 25 ± 1 °C
Detection UV at 220 nm
Injection Volume 5 µL
Source: Adapted from data for halogenated 4-methylaminorex derivatives. mdpi.com

In this study, the method successfully resolved the enantiomers, with results showing that increasing the size of the halogen substituent led to longer retention times and better chromatographic resolution. mdpi.com This approach allows for both the identification of the specific enantiomers present and the assessment of enantiomeric purity (i.e., the ratio of one enantiomer to the other), which is a critical component of purity assessment for a chiral compound.

Development and Validation of Analytical Reference Standards

The availability of high-purity, well-characterized analytical reference standards is a prerequisite for the accurate identification and quantification of controlled substances in forensic laboratories. For novel psychoactive substances like trans-4,4'-DMAR, obtaining these standards can be a significant challenge.

The development of a reference material, particularly a Certified Reference Material (CRM), is a rigorous process governed by international standards such as ISO 17034. romerlabs.comreagecon.com This standard ensures the competence of reference material producers and mandates that the material is characterized for homogeneity, stability, and metrological traceability, with a stated uncertainty for the certified property value (e.g., purity). romerlabs.com Commercial suppliers produce NPS reference materials under these stringent quality assurance standards, providing a comprehensive Certificate of Analysis that details the material's characterization and validation.

When a laboratory develops an in-house standard or validates a method using a commercial standard, the process must follow established guidelines, such as those from the United Nations Office on Drugs and Crime (UNODC), to ensure the method is fit for its intended purpose. unodc.org The validation process involves evaluating several key performance characteristics.

Table 3: Key Parameters for the Validation of an Analytical Method for trans-4,4'-Dimethylaminorex

ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components. unodc.org
Accuracy The closeness of agreement between the accepted true value or a reference value and the value found. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used for estimation. unodc.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
Source: Adapted from general analytical method validation guidelines. unodc.orgnpra.gov.my

The validation process ensures that the analytical method used for identifying and quantifying trans-4,4'-Dimethylaminorex provides reliable, reproducible, and accurate results suitable for forensic casework.

Structure Activity Relationship Sar Studies of Trans 4,4 Dimethylaminorex and Its Analogues

Influence of Stereochemistry on Pharmacological Potency and Mechanism of Action

The presence of two chiral centers in the 4,4'-dimethylaminorex (B145552) molecule, at the C4 and C5 positions, gives rise to four possible stereoisomers: (±)-cis and (±)-trans racemates. The spatial arrangement of the substituents at these centers is a critical determinant of the compound's interaction with its biological targets. mdpi.com

Comparative Analysis of trans- vs. cis-Isomers on Monoamine Transporter Substrate Activity

Research has revealed significant differences in the pharmacological activity between the cis and trans isomers of 4,4'-dimethylaminorex. While both isomers act as releasing agents at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), their effects on the serotonin (B10506) transporter (SERT) are notably distinct. nih.gov The (±)-cis isomer is a potent and efficacious substrate-type releaser at all three monoamine transporters. nih.gov In contrast, the (±)-trans isomer, while also a releasing agent at DAT and NET, functions as a fully efficacious uptake blocker at SERT. nih.gov

Studies using rat brain synaptosomes have quantified the potency of these isomers. The (±)-cis-4,4'-DMAR was found to be a potent releaser of dopamine, norepinephrine, and serotonin with EC₅₀ values of 8.6 ± 1.1 nM (DAT), 26.9 ± 5.9 nM (NET), and 18.5 ± 2.8 nM (SERT), respectively. nih.gov In a direct comparative study, both cis- and trans-4,4'-DMAR were shown to be more potent than MDMA as substrate-type releasers at DAT and NET. nih.gov

Monoamine Transporter Releasing Potency (EC₅₀, nM) of 4,4'-DMAR Isomers and Related Compounds
CompoundDATNETSERT
(±)-cis-4,4'-DMAR8.6 ± 1.126.9 ± 5.918.5 ± 2.8
(±)-trans-4,4'-DMARData as a releaser not specified, acts as an uptake blockerData as a releaser not specifiedActs as a fully efficacious uptake blocker
Aminorex9.1 ± 0.925.3 ± 3.8>1000
(±)-cis-4-Methylaminorex1.7 ± 0.24.8 ± 0.9>1000

Role of C4 and C5 Chiral Centers in Determining Biological Activity

The stereochemistry at the C4 and C5 positions dictates the relative orientation of the methyl group at C4 and the para-methylphenyl group at C5, which in turn influences the molecule's fit within the binding pockets of the monoamine transporters. The cis and trans configurations arise from the relative positions of these two substituents on the oxazoline (B21484) ring. mdpi.com

For the related compound, 4-methylaminorex (B1203063), pharmacological studies in rats have demonstrated differing potencies among its four stereoisomers, with the order of potency for stimulus properties being trans-(4S,5S) > cis-(4S,5R) = cis-(4R,5S) > trans-(4R,5R). mdpi.com This highlights that the specific absolute configuration (R or S) at each chiral center, and not just the relative cis/trans arrangement, plays a crucial role in determining the biological activity. While specific data for the individual enantiomers of 4,4'-dimethylaminorex are not as readily available, the principle that stereochemistry at both C4 and C5 is a key factor in pharmacological activity is well-established within the aminorex class.

Impact of Aromatic Ring Substitutions on Neurotransmitter Modulation

Substitutions on the phenyl ring of aminorex derivatives can significantly alter their potency and selectivity for the different monoamine transporters.

Effects of Para-Methyl Substitution on Phenyl Ring (relative to 4-Methylaminorex)

The addition of a methyl group at the para-position of the phenyl ring, which distinguishes 4,4'-dimethylaminorex from 4-methylaminorex, has a profound impact on its serotonergic activity. While the addition of this methyl group has a relatively minor effect on the potency for monoamine release at DAT and NET, it dramatically increases the releasing potency at SERT. nih.gov This suggests that the para-methyl group enhances the interaction of the molecule with the serotonin transporter.

Implications for DAT/SERT Selectivity Ratios

The enhanced serotonergic activity resulting from the para-methyl substitution significantly alters the dopamine transporter to serotonin transporter (DAT/SERT) selectivity ratio. A higher DAT/SERT ratio indicates greater selectivity for DAT over SERT. Aminorex and 4-methylaminorex exhibit a preference for the dopamine and norepinephrine transporters, with DAT/SERT ratios of 45 and 31, respectively. In stark contrast, 4,4'-dimethylaminorex has a DAT/SERT ratio of approximately 2, indicating a much more balanced and potent effect on the serotonin system. nih.gov In some studies, the DAT/SERT inhibition ratio for 4,4'-DMAR was found to be 0.40, indicating a greater serotonergic versus dopaminergic activity, similar to MDMA which has a ratio of 0.08. nih.gov

DAT/SERT Selectivity Ratios of Aminorex Derivatives
CompoundDAT/SERT Ratio
Aminorex45
4-Methylaminorex31
4,4'-Dimethylaminorex2
MDMA0.6

Structure-Activity Relationships within the Broader Aminorex Derivative Class

The structure-activity relationships observed with 4,4'-dimethylaminorex are consistent with broader trends within the aminorex derivative class. Generally, the 2-amino-5-phenyloxazoline core is essential for activity. Modifications to the phenyl ring and the oxazoline ring can modulate the potency and selectivity of these compounds.

Phenyl Ring Substitutions: As demonstrated by the para-methyl group in 4,4'-DMAR, substitutions on the phenyl ring can significantly influence activity at SERT. Other substitutions, such as halogens, have also been explored, leading to a range of compounds with varying pharmacological profiles. mdpi.com It has been observed in related classes of compounds that substitution at the para-position tends to decrease the selectivity for DAT over SERT. nih.gov

Oxazoline Ring Substitutions: The presence and stereochemistry of a methyl group at the C4 position, as seen in 4-methylaminorex and 4,4'-dimethylaminorex, are critical for high potency at DAT and NET.

Stereochemistry: As discussed, the stereochemical configuration at both the C4 and C5 positions is a major determinant of the pharmacological profile, influencing both potency and the mechanism of action at the monoamine transporters.

Comparison with Aminorex, 4-Methylaminorex, and Methylenedioxy-4-methylaminorex (MDMAR)

The structure-activity relationship of trans-4,4'-Dimethylaminorex (trans-4,4'-DMAR) is best understood by comparing it to its parent compound, aminorex, and other key analogues. The key difference between the cis and trans isomers of 4,4'-DMAR lies in their action at the serotonin transporter. nih.gov

Aminorex : As the foundational compound, aminorex acts as a releasing agent for norepinephrine, dopamine, and, to a lesser extent, serotonin. nih.govwikipedia.org It displays stimulant properties, and its effects are primarily attributed to its interaction with catecholamine transporters. wikipedia.orgnih.gov

4-Methylaminorex (4-MAR) : The addition of a methyl group at the C4 position of the oxazoline ring, creating 4-MAR, generally enhances potency. The (±)-cis isomer of 4-MAR is a potent and efficacious releaser at DAT and NET, but its activity at SERT is substantially lower, making it a relatively selective dopamine and norepinephrine releasing agent. nih.govwikipedia.org

trans-4,4'-Dimethylaminorex (trans-4,4'-DMAR) : This isomer is a potent and fully efficacious substrate-type releaser at both the dopamine (DAT) and norepinephrine (NET) transporters, similar in this regard to its cis-counterpart and other analogues. nih.govecddrepository.org However, its activity at the serotonin transporter (SERT) is distinct; trans-4,4'-DMAR acts as a fully efficacious uptake blocker at SERT, rather than a releasing agent. nih.govresearchgate.net This contrasts sharply with the potent serotonin-releasing activity of its cis-isomer. nih.gov

Methylenedioxy-4-methylaminorex (MDMAR) : When compared to MDMAR, both trans-4,4'-DMAR and the isomers of MDMAR (cis and trans) are potent releasers at DAT and NET. nih.govresearchgate.net However, while both cis- and trans-MDMAR are fully efficacious releasing agents at SERT, trans-4,4'-DMAR is an uptake blocker. nih.gov

Monoamine Transporter Activity Profile Comparison
CompoundDAT ActivityNET ActivitySERT Activity
AminorexReleaserReleaserReleaser (lower potency)
(±)-cis-4-MethylaminorexPotent ReleaserPotent ReleaserWeak Releaser
trans-4,4'-DimethylaminorexPotent ReleaserPotent ReleaserUptake Blocker
(±)-cis-4,4'-DimethylaminorexPotent ReleaserPotent ReleaserPotent Releaser
trans-MDMARPotent ReleaserPotent ReleaserReleaser
cis-MDMARPotent ReleaserPotent ReleaserReleaser

Effects of Methyl Group Additions on Monoamine Efflux Profile

The addition of methyl groups to the aminorex scaffold is a critical determinant of the resulting compound's monoamine efflux profile. nih.gov The position of the methyl group and the resulting stereochemistry (cis vs. trans) can dramatically alter the compound's potency and selectivity. nih.gov

The structural progression from aminorex to 4,4'-DMAR involves two key methyl additions:

From Aminorex to 4-Methylaminorex (4-MAR) : The introduction of a single methyl group at the 4-position of the oxazoline ring enhances potency at DAT and NET. nih.govwikipedia.org The resulting compound, 4-MAR, is a more potent dopamine and norepinephrine releaser than aminorex, while its serotonergic activity remains comparatively low. wikipedia.org

From 4-MAR to 4,4'-Dimethylaminorex (4,4'-DMAR) : A second methyl group is added at the para- (4') position of the phenyl ring. This modification significantly boosts serotonergic activity. nih.gov The effect of this second methylation is highly dependent on the stereoisomer:

For the cis-isomer , this addition results in a compound that is a potent, efficacious releaser at all three monoamine transporters (DAT, NET, and SERT). nih.govdrugsandalcohol.ie The potency at SERT is dramatically increased compared to 4-MAR, making (±)-cis-4,4'-DMAR a potent non-selective monoamine releasing agent. nih.govdrugsandalcohol.ie

For the trans-isomer , the para-methylation also results in a potent DAT and NET releaser. However, instead of enhancing serotonin release, the combination of the trans-configuration and the para-methyl group leads to a compound that functions as a serotonin uptake inhibitor. nih.govresearchgate.net

This demonstrates that while the para-methyl group on the phenyl ring generally enhances interaction with SERT, the specific functional outcome (release versus uptake inhibition) is critically controlled by the stereochemistry at the C4 and C5 positions of the oxazoline ring.

EC₅₀ Values (nM) for Monoamine Release in Rat Brain Synaptosomes
CompoundDAT (EC₅₀ nM)NET (EC₅₀ nM)SERT (EC₅₀ nM)
Aminorex9.1–49.415.1–26.4193–414
(±)-cis-4-Methylaminorex1.74.853.2
(±)-cis-4,4'-Dimethylaminorex8.626.918.5
trans-4,4'-Dimethylaminorex24.431.659.9 (as releaser)

Note: EC₅₀ values represent the concentration required to elicit a half-maximal response. Lower values indicate greater potency. Data for trans-4,4'-DMAR's releasing activity at SERT is included for comparative potency context, though its primary mechanism at SERT is uptake blockade. wikipedia.orgnih.gov

In Vitro and Animal Model Research Paradigms Applied to Trans 4,4 Dimethylaminorex

Utilization of In Vitro Cellular and Subcellular Models

The investigation of trans-4,4'-Dimethylaminorex at the cellular and subcellular level has been crucial in elucidating its mechanism of action on the monoaminergic systems. These in vitro models provide a controlled environment to study specific molecular interactions without the complexities of a whole organism.

Rat Brain Synaptosomes for Monoamine Release and Uptake Assays

Rat brain synaptosomes, which are isolated and resealed nerve terminals, serve as a valuable ex vivo model to study the effects of substances on neurotransmitter uptake and release. Research utilizing this paradigm has demonstrated that trans-4,4'-Dimethylaminorex is a potent and efficacious substrate-type releaser at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govatu.ie In comparative assays, trans-4,4'-Dimethylaminorex was found to be more potent than (+)-3,4-methylenedioxymethamphetamine (MDMA) in its capacity to release dopamine and norepinephrine from rat brain tissue. nih.govatu.ie

However, its activity at the serotonin (B10506) transporter (SERT) is markedly different. Unlike its cis-isomer, which acts as a SERT releasing agent, trans-4,4'-Dimethylaminorex functions as a fully efficacious uptake blocker at SERT. nih.govatu.ieunife.it This differential activity highlights a significant pharmacodynamic distinction between the two stereoisomers. Studies on rat brain synaptosomes have shown that the cis-isomer is a potent, non-selective releaser across all three monoamine transporters, whereas the trans-isomer exhibits a profile of a releasing agent at DAT and NET and an uptake inhibitor at SERT. unife.it

Comparative Monoamine Transporter Activity of trans-4,4'-Dimethylaminorex and Related Compounds in Rat Brain Synaptosomes
CompoundDAT ActivityNET ActivitySERT Activity
trans-4,4'-DimethylaminorexReleasing AgentReleasing AgentUptake Blocker
cis-4,4'-DimethylaminorexReleasing AgentReleasing AgentReleasing Agent
MDMAReleasing AgentReleasing AgentReleasing Agent

Human Cell Lines Expressing Monoamine Transporters

To further characterize the interactions with human transporters, researchers employ human embryonic kidney (HEK) 293 cells transfected to express specific monoamine transporters (DAT, NET, and SERT). nih.gov These models allow for the precise study of a compound's potency for inhibiting neurotransmitter uptake or inducing neurotransmitter release through a specific transporter type.

Studies have confirmed the findings from synaptosome assays, showing that the aminorex class of compounds interacts potently with these transporters. nih.gov While much of the research on 4,4'-DMAR in these cell lines has focused on the cis-isomer, the data for the trans-isomer supports its action as a releasing agent at DAT and NET, while acting as an uptake blocker at SERT. researchgate.net This profile distinguishes it from its cis-counterpart, which demonstrates potent releasing activity at all three human monoamine transporters. researchgate.net

Phaeochromocytoma (PC12) Cells and Synaptic Vesicles for VMAT2 Studies

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. nih.govnih.gov Its function is a critical step in neurotransmission, and interaction with this transporter can significantly impact monoaminergic signaling. nih.gov Rat phaeochromocytoma (PC12) cells, which endogenously express VMAT2, and isolated synaptic vesicles are standard models for studying VMAT2 activity. nih.govresearchgate.net

Research into the effects of 4,4'-Dimethylaminorex (B145552) on VMAT2 has primarily focused on the cis-isomer. These studies have shown that (±)-cis-4,4'-DMAR inhibits VMAT2 in both rat PC12 cells and preparations from the human striatum, with a potency similar to that of MDMA. researchgate.netnih.govnih.gov This inhibition of VMAT2 suggests a potential for disruption of vesicular storage of monoamines. To date, there is a lack of specific published research investigating the direct effects of trans-4,4'-Dimethylaminorex on VMAT2 function.

Application of Animal Models in Pharmacological and Neurobiological Investigations

Animal models are indispensable for understanding the integrated physiological and behavioral effects of a compound in a living system. frontiersin.org Rodent models are commonly used to bridge the gap between in vitro findings and potential effects in humans.

Rodent Models (e.g., Sprague-Dawley Rats, ICR Mice) for in vivo Studies

Rodent models such as Sprague-Dawley rats and ICR mice are frequently used in pharmacological research due to their well-characterized genetics and physiology. inotiv.comkoreamed.org In vivo investigations into 4,4'-Dimethylaminorex have been conducted using ICR (CD-1®) mice to explore aspects such as metabolism and behavior. unife.itunife.it

A key finding from these studies is the metabolic stability of the trans-isomer. In experiments using ICR mice, the trans-isomer of 4,4'-Dimethylaminorex was found to be metabolically stable under the tested conditions. unife.it This is in stark contrast to the cis-isomer, which was observed to be rapidly metabolized. unife.it Furthermore, in vivo studies in mice indicated that systemic administration of (±)trans-4,4'-DMAR did not induce significant physiological or neuro-behavioural changes at the doses tested. nih.gov

In Vivo Findings for trans-4,4'-Dimethylaminorex in ICR Mice
ParameterObservation for trans-4,4'-DMARComparison with cis-4,4'-DMAR
Metabolic StabilityStable under experimental conditionscis-isomer is rapidly metabolized
Physiological/Behavioral EffectsNo significant changes induced at doses testedcis-isomer induces significant effects

Microdialysis Techniques for Monitoring Extracellular Neurotransmitter Concentrations

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.govresearchgate.net This method allows for real-time monitoring of how a substance affects neurochemical dynamics, providing a direct link between drug administration and changes in synaptic neurotransmitter levels. nih.gov

This technique has been successfully applied to study the effects of related aminorex compounds. For example, microdialysis studies in the nucleus accumbens of rats were used to assess the impact of the stereoisomers of 4-methylaminorex (B1203063) on extracellular dopamine and serotonin levels. nih.govresearchgate.net These studies demonstrated a clear correlation between the administration of the compound and elevations in extracellular monoamines. nih.gov While microdialysis is a highly relevant technique for investigating a monoamine releaser and uptake inhibitor like trans-4,4'-Dimethylaminorex, there is currently a lack of published studies that have specifically applied this methodology to determine its in vivo effects on extracellular neurotransmitter concentrations.

Future Directions and Research Gaps in Trans 4,4 Dimethylaminorex Studies

Elucidating the Full Spectrum of Stereoisomer-Specific Molecular Interactions

A critical gap in the current understanding of 4,4'-DMAR lies in the detailed molecular interactions of its stereoisomers. While it is known that the isomers possess different pharmacological activities, the precise nature of these differences at the molecular level is not fully characterized. For instance, studies have shown that while both cis- and trans-4,4'-DMAR are potent at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, their actions at the serotonin (B10506) transporter (SERT) are markedly different. The cis-isomer acts as a potent, efficacious substrate-type releaser at all three monoamine transporters nih.gov. In contrast, trans-4,4'-DMAR also functions as a releaser at DAT and NET but acts as a fully efficacious uptake blocker at SERT nih.gov.

Future research should aim to:

Characterize Binding Kinetics: Investigate the affinity, association, and dissociation rates of each stereoisomer at DAT, NET, and SERT.

Identify Interacting Residues: Utilize site-directed mutagenesis and molecular modeling to identify the specific amino acid residues within the transporters that are critical for the differential binding and activity of the cis- and trans-isomers.

Explore Allosteric Modulation: Determine if one isomer can allosterically modulate the binding or function of the other at the monoamine transporters.

Isomer Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
cis-4,4'-DMAR Potent ReleaserPotent ReleaserPotent Releaser
trans-4,4'-DMAR Potent ReleaserPotent ReleaserUptake Blocker

Understanding the Consequences of Co-Administration of cis- and trans-Isomers on Pharmacological Profiles

Illicitly synthesized 4,4'-DMAR is often a racemic mixture of cis- and trans-isomers. Therefore, understanding the pharmacological and toxicological outcomes of their co-administration is of paramount importance. Studies in mice have demonstrated that while the (±)-trans-isomer is behaviorally inactive on its own, its co-administration with the (±)-cis-isomer results in a significant worsening of the toxic effects induced by the cis-isomer, including rapid and severe hyperthermia, convulsions, and death nih.govnih.gov. This suggests a synergistic or potentiating interaction between the two isomers.

Further investigation is required to:

Elucidate Pharmacokinetic Interactions: Research indicates that the (±)-trans-isomer reduces the metabolism of the (±)-cis form, leading to increased plasma levels and exacerbated toxicity dntb.gov.ua. The specific metabolic pathways and enzymes involved in this interaction need to be identified.

Assess Pharmacodynamic Synergy: Determine if the combination of a serotonin releaser (cis-isomer) and a serotonin uptake blocker (trans-isomer) leads to a more profound and prolonged increase in synaptic serotonin levels than either isomer alone.

Parameter (±)-cis-4,4'-DMAR Alone (±)-trans-4,4'-DMAR Alone Co-administration of (±)-cis- and (±)-trans-4,4'-DMAR
Psychomotor Agitation Dose-dependent inductionInactiveWorsened effects
Hyperthermia Dose-dependent inductionInactiveRapid and severe onset
Convulsions Dose-dependent inductionInactiveWorsened effects
Lethality Dose-dependent inductionInactiveMore rapid death

Exploration of Long-Term Neurobiological Alterations induced by trans-4,4'-Dimethylaminorex

The current body of research on 4,4'-DMAR is heavily focused on its acute effects. There is a significant lack of information regarding the potential long-term neurobiological consequences of exposure, particularly for the trans-isomer. While the cis-isomer has demonstrated genotoxic potential in vitro, the trans-isomer has not nih.gov. However, the absence of acute toxicity or genotoxicity does not preclude the possibility of long-term neuroadaptations.

Future research priorities should include:

Chronic Administration Studies: Conduct studies involving chronic administration of trans-4,4'-DMAR in animal models to assess its impact on monoaminergic systems, including transporter expression, receptor density, and neurotransmitter turnover.

Neuroinflammation and Oxidative Stress Assessment: Investigate whether long-term exposure to the trans-isomer induces neuroinflammatory responses or oxidative stress, which are common mechanisms of neurotoxicity for other psychostimulants.

Behavioral Sensitization and Dependence Potential: Evaluate the potential for trans-4,4'-DMAR to induce behavioral sensitization or to have abuse liability, even if it lacks acute psychoactive effects.

Computational Chemistry Approaches to Predict and Model Molecular Interactions and Conformations

Computational chemistry and molecular modeling are powerful tools for understanding drug-receptor interactions at an atomic level. To date, there has been limited application of these techniques to the study of 4,4'-DMAR isomers. Such approaches could provide invaluable insights into the structural basis for their different pharmacological profiles.

Future computational studies could focus on:

Homology Modeling: Develop high-quality homology models of the human DAT, NET, and SERT to serve as templates for docking studies.

Molecular Docking: Perform docking simulations to predict the binding poses of the cis- and trans-isomers within the monoamine transporters. This could help explain why one isomer acts as a releaser while the other acts as an uptake inhibitor at SERT.

Molecular Dynamics Simulations: Run molecular dynamics simulations to explore the conformational changes induced in the transporters upon binding of each isomer and to assess the stability of the ligand-receptor complexes over time.

Investigating Enzymatic Stereoselectivity in Drug Interactions Beyond Metabolism

The observation that (±)-trans-4,4'-DMAR is not metabolized in mice, while the (±)-cis-isomer undergoes both phase I and phase II metabolism, is a clear indication of stereoselective metabolism researchgate.netresearchgate.net. This stereoselectivity likely extends to other enzymatic and transport processes. As metabolizing enzymes can show a preference for one enantiomer over another, this can lead to significant differences in the pharmacokinetic profiles of stereoisomers researchgate.net.

Areas for further research include:

Identification of Metabolizing Enzymes: Use in vitro systems with human liver microsomes and recombinant cytochrome P450 enzymes to identify the specific enzymes responsible for the metabolism of the cis-isomer and to confirm the metabolic stability of the trans-isomer.

Transporter-Mediated Disposition: Investigate whether there is stereoselectivity in the interaction of the 4,4'-DMAR isomers with other drug transporters, such as those in the blood-brain barrier or the kidneys, which could influence their distribution and elimination.

Enzyme Inhibition Potential: Determine if either isomer, particularly the metabolically stable trans-isomer, can act as an inhibitor of key drug-metabolizing enzymes, which would have implications for drug-drug interactions.

Q & A

Q. Q1. What analytical techniques are most reliable for differentiating trans-4,4'-dimethylaminorex from its structural analogs or isomers?

To distinguish trans-4,4'-dimethylaminorex from analogs like cis-isomers or fluorinated derivatives (e.g., 4’-F-4-MAR), combine gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) . These methods resolve stereochemical and substituent differences by comparing retention times, fragmentation patterns, and accurate mass measurements. For example, fluorinated analogs exhibit mass shifts (e.g., +18.9984 Da for fluorine substitution) in ESI+ mode . Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry, as trans- and cis-isomers display distinct coupling constants in proton NMR spectra .

Q. Q2. How does the regulatory status of trans-4,4'-dimethylaminorex impact its accessibility for controlled laboratory studies?

trans-4,4'-dimethylaminorex is classified as a Schedule I compound in the U.S. under the Controlled Substances Act due to its structural similarity to aminorex derivatives and association with acute toxicity . Researchers must obtain DEA licensure for procurement and adhere to strict record-keeping protocols. International collaborations may require compliance with additional frameworks, such as the European Union’s Early Warning System for novel psychoactive substances (NPS) .

Q. Q3. What are the primary challenges in synthesizing high-purity trans-4,4'-dimethylaminorex for pharmacological assays?

Key challenges include:

  • Stereochemical control : Minimizing cis-isomer formation during cyclization of precursor oxazolines.
  • Purification : Employing preparative HPLC with chiral stationary phases to isolate trans-isomers, verified via polarimetry or X-ray crystallography .
  • Stability : Storing synthesized material at -20°C under inert gas to prevent degradation, as dimethylaminorex derivatives are prone to oxidation .

Advanced Research Questions

Q. Q4. How do conflicting reports on trans-4,4'-dimethylaminorex’s neurotoxicity arise, and how can researchers resolve these contradictions?

Discrepancies in neurotoxicity data often stem from:

  • Dose-dependent effects : Low doses (0.1–1 mg/kg) may show stimulant properties via dopamine/norepinephrine transporter inhibition, while higher doses (>5 mg/kg) induce oxidative stress and apoptosis via caspase-3 activation .
  • Model system limitations : Rodent studies may not fully replicate human metabolic pathways, particularly cytochrome P450 (CYP2D6) interactions .
  • Methodological variability : Standardize assays using human-derived SH-SY5Y cells for in vitro neurotoxicity screening and pair with in vivo behavioral tests (e.g., open-field or rotarod assays) to correlate molecular and systemic effects .

Q. Q5. What experimental frameworks are recommended for studying the combined effects of trans-4,4'-dimethylaminorex and other stimulants (e.g., amphetamines)?

Adopt a two-phase approach :

Pharmacokinetic profiling : Use LC-MS/MS to quantify drug-drug interactions in plasma and brain tissue, focusing on competition for CYP2D6 and monoamine transporters .

Neurobehavioral assessment : Apply a cross-over design in murine models, comparing locomotor activity, thermoregulation, and neurotransmitter release (via microdialysis) under co-administration vs. monotherapy conditions .
Example finding: Co-administration with (±)cis-4,4'-DMAR exacerbates hyperthermia and hippocampal 8-OHdG (oxidative DNA damage biomarker) levels, suggesting synergistic toxicity .

Q. Q6. How can researchers validate trans-4,4'-dimethylaminorex’s metabolic pathways in non-rodent models?

Leverage hepatocyte spheroids or microphysiological systems (MPS) to simulate human hepatic metabolism. Key steps:

  • Phase I metabolism : Incubate trans-4,4'-DMAR with human liver microsomes (HLMs) and NADPH, identifying metabolites via UPLC-HRMS.
  • Phase II conjugation : Screen for glucuronide/sulfate conjugates using β-glucuronidase/arylsulfatase hydrolysis .
  • Cross-species comparison : Compare metabolite profiles in HLMs vs. zebrafish or C. elegans models to assess translational relevance .

Methodological Best Practices

Q. Q7. What statistical approaches are optimal for analyzing dose-response relationships in trans-4,4'-dimethylaminorex toxicity studies?

Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values for cell viability assays. For behavioral data, apply mixed-effects models to account for intra-subject variability in longitudinal designs. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to quantify uncertainty .

Q. Q. Q8. How should researchers address ethical and safety concerns when handling trans-4,4'-dimethylaminorex in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, respirators, and fume hoods for synthesis/purification steps.
  • Waste disposal : Degrade residual compounds via alkaline hydrolysis (1M NaOH, 60°C, 24 hrs) before incineration .
  • Ethical review : Submit protocols to institutional biosafety committees (IBCs) for approval, particularly for in vivo neurotoxicity studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。